molecular formula C11H10BrNO B8277790 8-Bromomethyl-4-methoxyquinoline

8-Bromomethyl-4-methoxyquinoline

Cat. No. B8277790
M. Wt: 252.11 g/mol
InChI Key: LQGVWPALTUTXMC-UHFFFAOYSA-N
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Patent
US04851419

Procedure details

4-Methoxy-8-methylquinoline (346 mg, 2 mmole), N-bromosuccinimide (365 mg, 2.05 mmole) and benzoyl peroxide (10 mg) in CCl4 (8 ml) were heated under reflux for 2.5 hours. The mixture was cooled and the succinimide was filtered off. The filtrate was washed with dilute aqueous NaHCO3 (1×) and water (1×), dried (Na2SO4) and evaporated to yield the sub-title compound as a pale yellow solid which was recrystallised from petroleum ether-cyclohexane to give colourless needles.
Quantity
346 mg
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[C:8]([CH3:13])[CH:9]=[CH:10][CH:11]=2)[N:6]=[CH:5][CH:4]=1.[Br:14]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:14][CH2:13][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[N:6]=[CH:5][CH:4]=[C:3]2[O:2][CH3:1]

Inputs

Step One
Name
Quantity
346 mg
Type
reactant
Smiles
COC1=CC=NC2=C(C=CC=C12)C
Name
Quantity
365 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the succinimide was filtered off
WASH
Type
WASH
Details
The filtrate was washed with dilute aqueous NaHCO3 (1×) and water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC=C2C(=CC=NC12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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